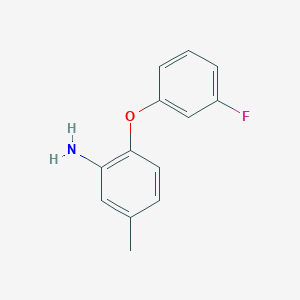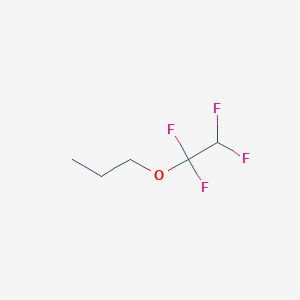
1-(1,1,2,2-Tetrafluoroethoxy)propane
Descripción general
Descripción
“1-(1,1,2,2-Tetrafluoroethoxy)propane” is a chemical compound with the molecular formula C5H8F4O . It is also known by other names such as “1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether” and "1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether" .
Molecular Structure Analysis
The molecular structure of “1-(1,1,2,2-Tetrafluoroethoxy)propane” can be represented by the InChI string:InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 . The compound has a molecular weight of 232.07 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving “1-(1,1,2,2-Tetrafluoroethoxy)propane” are not available, it’s known that similar fluorinated ethers are used as co-solvents in lithium-ion batteries .Physical And Chemical Properties Analysis
“1-(1,1,2,2-Tetrafluoroethoxy)propane” has a molecular weight of 160.11000, a density of 1.1278, and a boiling point of 74ºC . Its molecular formula is C5H8F4O .Aplicaciones Científicas De Investigación
1. Application in Lithium-Metal Batteries
- Summary of the Application : This compound is used in the development of liquid electrolytes for long-lifespan lithium-metal batteries (LMBs) that function over a wide-temperature-range .
- Methods of Application : The electrolyte solvation-structure is tuned using partially-fluorinated ether solvents and stable electrode–electrolyte interfaces are constructed using electrolyte additives . This enables the stable cycling of LMBs at high-voltages within a wide-temperature range .
- Results or Outcomes : The study reports a partially and weakly solvating electrolyte (PWSE) which enables the construction of 4.4 V Li|LiCoO2 full cells with a long-lifespan and high-areal-capacity of 3.12 mA h cm−2 .
2. Application in High Voltage Electrolytes
- Summary of the Application : 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .
- Methods of Application : Compared with conventional carbonate-based electrolyte, 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .
- Results or Outcomes : The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
3. Application in High-Energy Lithium-Sulfur Batteries
- Summary of the Application : This compound is used as a component of a new electrolyte for high-energy lithium-sulfur batteries .
- Methods of Application : A fluorinated electrolyte consisting of fluorinated ether 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (F-EPE) and 1,2-Dimethoxyethane (DME) is evaluated . The coulombic efficiency and capacity retention of Li–S batteries are significantly improved with the use of F-EPE/DME based electrolyte .
- Results or Outcomes : The Li-S batteries exhibit a high coulombic efficiency of ∼96% and capacity retention of 78% after 100 cycles at 0.1C .
4. Industrial Applications
- Summary of the Application : It is often used as a high-temperature lubricant to protect and lubricate equipment under high-temperature conditions . Additionally, it is also used as an industrial refrigerant, solvent, and heat exchange medium .
5. Application in High Voltage Electrolytes
- Summary of the Application : 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .
- Methods of Application : Compared with conventional carbonate-based electrolyte, 1 M LiPF6 F-EPE/DMC (1:2, wt:wt) exhibits significantly improved antioxidant ability in high voltage .
- Results or Outcomes : The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
6. Application in Lithium Ion Batteries
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYAWNMYIUDQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621423 | |
| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1,2,2-Tetrafluoroethoxy)propane | |
CAS RN |
380-48-3 | |
| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl 1,1,2,2-tetrafluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




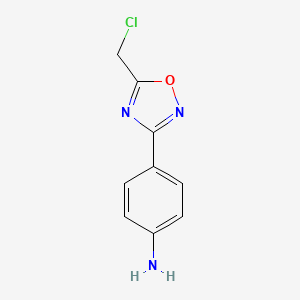
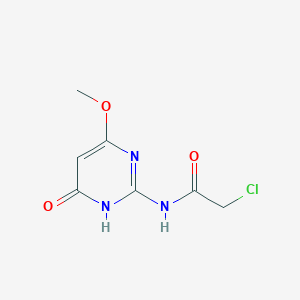
![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)
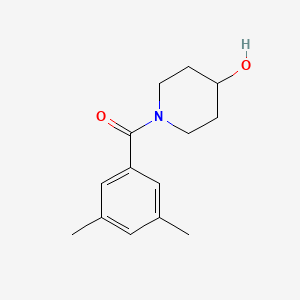
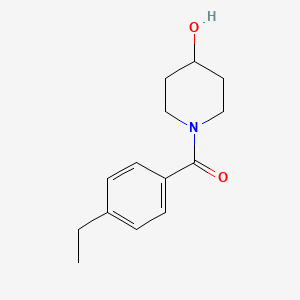
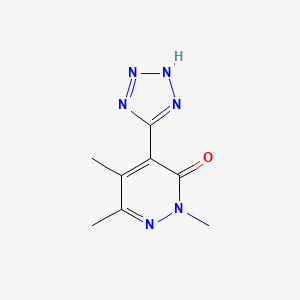
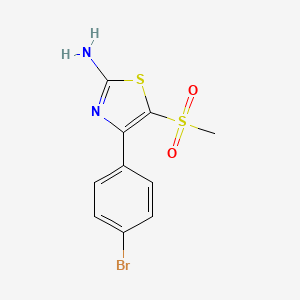
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

